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Cat. No.: B8019598 Get Quote

Isorhamnetin-3-O-glucoside: A Comprehensive
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of

plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it

belongs to the flavonol subclass of flavonoids. This compound has garnered significant

scientific interest due to its diverse pharmacological activities, including antioxidant, anti-

inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed

overview of the chemical structure, properties, and biological activities of isorhamnetin-3-O-
glucoside, along with relevant experimental protocols and an exploration of its known

signaling pathways.

Chemical Structure and Identifiers
Isorhamnetin-3-O-glucoside consists of an isorhamnetin aglycone linked to a glucose

molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid

backbone with a methoxy group at the 3'-position of the B ring.

Table 1: Chemical Identifiers for Isorhamnetin-3-O-glucoside
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Identifier Value

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

[2]

Molecular Formula C₂₂H₂₂O₁₂[1][2][3]

Molecular Weight 478.4 g/mol [1][3]

Canonical SMILES
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C

=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C

=C3O2)O)O)O[C@H]4--INVALID-LINK--

CO)O)O">C@@HO)O[1]

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-

10(12)25)20-21(17(28)15-11(26)5-9(24)6-

13(15)32-20)34-22-19(30)18(29)16(27)14(7-

23)33-22/h2-6,14,16,18-19,22-27,29-

30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2]

InChIKey CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2]

CAS Number 5041-82-7[2]

Physicochemical Properties
The physical and chemical properties of isorhamnetin-3-O-glucoside are crucial for its

handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of Isorhamnetin-3-O-glucoside
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Property Value Source

Melting Point 165-167 °C [4]

Boiling Point 834.4 ± 65.0 °C at 760 mmHg [4]

Solubility
Soluble in DMSO and

Methanol.
[4]

Appearance Yellow powder [4]

UV λmax (in MeOH) 255, 355 nm [5]

XLogP3-AA 0.7 [3]

Hydrogen Bond Donor Count 7 [3]

Hydrogen Bond Acceptor

Count
12 [3]

Rotatable Bond Count 6 [3]

Biological Activities and Therapeutic Potential
Isorhamnetin-3-O-glucoside exhibits a wide range of biological activities, making it a

promising candidate for the development of novel therapeutics.

Antioxidant Activity
Isorhamnetin-3-O-glucoside demonstrates significant antioxidant properties by scavenging

free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen

species (ROS) production in various cell models.[6]

Anti-inflammatory Effects
The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory

mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in

TNF-α-stimulated human osteosarcoma cells.[6]

Anti-Cancer Properties
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Isorhamnetin-3-O-glucoside has demonstrated cytotoxic effects against various cancer cell

lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.

Anti-Diabetic Effects
This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such

as α-glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role

in preventing diabetic complications by reducing sorbitol accumulation.[7]

Table 3: In Vitro Biological Activities of Isorhamnetin-3-O-glucoside and its Aglycone

Activity Target/Assay Test System IC₅₀/EC₅₀

Anti-diabetic
Rat Lens Aldose

Reductase (RLAR)
In vitro 1.4 µM[7][8]

Anti-cancer
HT-29 RFP cells

(viability)
In vitro

53.72 µg/mL

(Isorhamnetin-3-O-

glucosylrhamnoside)

[9]

Antioxidant
DPPH radical

scavenging
In vitro

3.16 µg/ml

(Isorhamnetin-3-O-

beta-D-Glucoside)[4]

Antioxidant
ABTS radical

scavenging
In vitro

44.93 µg/ml

(Isorhamnetin-3-O-

beta-D-Glucoside)[4]

Enzyme Inhibition Lipase In vitro

Concentration-

dependent inhibition

(10-500 μM)

Signaling Pathways
Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell

growth, proliferation, and metabolism.

PI3K/Akt Signaling Pathway
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The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and

proliferation. Isorhamnetin-3-O-glucoside has been shown to increase the phosphorylation of

Akt, suggesting its role in modulating this pathway.[1]

Isorhamnetin-3-O-glucoside
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Caption: PI3K/Akt signaling pathway activation by Isorhamnetin-3-O-glucoside.

AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy

homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its

anti-diabetic and anti-obesity effects.
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Caption: AMPK signaling pathway activation by Isorhamnetin.

Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is involved in cell fate determination and development, and its

dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by

preventing the nuclear translocation of β-catenin.[10]
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Caption: Inhibition of Wnt/β-catenin signaling by Isorhamnetin.
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Analysis
This protocol outlines a general method for the quantification of isorhamnetin-3-O-glucoside
in plant extracts.

Sample Preparation HPLC System Data Analysis

Extract Filter Column Detector Chromatogram Quantification

Click to download full resolution via product page

Caption: General workflow for HPLC analysis of Isorhamnetin-3-O-glucoside.

Methodology:

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter

the extract through a 0.45 µm filter.

HPLC System:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical

gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 355 nm.

Quantification: Prepare a standard curve using a pure standard of isorhamnetin-3-O-
glucoside. Calculate the concentration in the sample by comparing its peak area to the

standard curve.
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DPPH Radical Scavenging Assay
This protocol describes a common method to assess the antioxidant activity of isorhamnetin-
3-O-glucoside.

Methodology:

Prepare a stock solution of isorhamnetin-3-O-glucoside in methanol.

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

In a 96-well plate, add 100 µL of various concentrations of the sample solution.

Add 100 µL of the DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control -

A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution

without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability
This protocol is used to evaluate the cytotoxic effects of isorhamnetin-3-O-glucoside on

cancer cells.

Methodology:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours.

Treat the cells with various concentrations of isorhamnetin-3-O-glucoside and incubate for

24, 48, or 72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control.

Conclusion
Isorhamnetin-3-O-glucoside is a multifaceted flavonoid with significant therapeutic potential.

Its well-characterized chemical structure and diverse biological activities, mediated through

various signaling pathways, make it a compelling subject for further research and development

in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a

foundation for researchers to explore the properties and applications of this promising natural

compound. As our understanding of its mechanisms of action deepens, isorhamnetin-3-O-
glucoside may emerge as a key ingredient in novel pharmaceuticals and functional foods

aimed at preventing and treating a range of chronic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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